1-Cyclobutoxy-4-ethynylbenzene
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Overview
Description
1-Cyclobutoxy-4-ethynylbenzene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.227. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reactions
1-Cyclobutoxy-4-ethynylbenzene can be involved in catalytic reactions such as ruthenium-catalyzed cyclization. This process is efficient for substrates with electron-rich benzenes and involves a 1,5-hydrogen shift in metal-vinylidene intermediates (A. Odedra, S. Datta, & Rai‐Shung Liu, 2007).
Synthesis of Derivatives
Palladium-catalyzed tandem cyclization with isocyanides in the presence of water can lead to the formation of benzofuran derivatives from this compound. These derivatives have broad applications in synthesizing diverse compounds (Weigao Hu et al., 2018).
Photophysical Applications
This compound can be used in the formation of push-pull chromophores with tunable electronic and luminescent properties. This involves a reaction with tetracyanoethylene, yielding chromophores with unique white light emissions and intramolecular charge-transfer bands (Arif Hassan Dar et al., 2019).
Photooxidation Studies
In scientific studies, this compound has been utilized as a photosensitizer in microwave-assisted photooxidation processes. It showed higher efficiency than conventional photosensitizers under microwave irradiation (Yutaka Matsukawa et al., 2021).
On-surface Polymerization
The compound is also studied in the context of on-surface polymerization. For instance, the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces under ultra-high vacuum conditions leads to the formation of disordered covalent networks, indicating different coupling reactions (J. Eichhorn, W. Heckl, & M. Lackinger, 2013).
Adsorption Studies
The adsorption of ethynylbenzene derivatives, like this compound, on surfaces such as gold, has been studied to understand the formation of monolayers and metal-molecule binding motifs (A. McDonagh et al., 2007).
Safety and Hazards
The safety information for 1-Cyclobutoxy-4-ethynylbenzene indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-cyclobutyloxy-4-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h1,6-9,11H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGJCMVCKAUMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.